molecular formula C14H15NO2 B461959 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 313701-95-0

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid

Cat. No.: B461959
CAS No.: 313701-95-0
M. Wt: 229.27g/mol
InChI Key: DKSYSLOSBLCHEL-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 2,5-dimethylpyrrole moiety via a methylene linker. This structure combines aromatic and heterocyclic characteristics, making it a versatile scaffold for drug discovery and materials science. The pyrrole ring contributes to π-π stacking interactions, while the carboxylic acid group enhances solubility and enables derivatization. It has been investigated for antimicrobial, cytotoxic, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)9-12-5-7-13(8-6-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYSLOSBLCHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223252
Record name 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313701-95-0
Record name 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313701-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Bromination

The synthesis begins with esterification of 4-methylbenzoic acid to form methyl 4-methylbenzoate, followed by bromination at the methyl group. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride yields methyl 4-(bromomethyl)benzoate.

Reaction Conditions :

  • NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6–8 hrs.

  • Yield: 85–90%.

Alkylation of 2,5-Dimethylpyrrole

The bromomethyl intermediate reacts with 2,5-dimethylpyrrole under basic conditions. Deprotonation of the pyrrole nitrogen with NaH in anhydrous THF facilitates nucleophilic substitution.

Procedure :

  • Methyl 4-(bromomethyl)benzoate (1 equiv), 2,5-dimethylpyrrole (1.2 equiv), NaH (1.5 equiv), THF, 60°C, 12 hrs.

  • Yield: 75–80%.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.

Conditions :

  • 2 M NaOH, ethanol/water (1:1), reflux, 4 hrs.

  • Yield: >95%.

Table 1 : Key Parameters for Nucleophilic Substitution Route

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, reflux85–90
AlkylationNaH, THF, 60°C75–80
HydrolysisNaOH, ethanol/water, reflux>95

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method employs a palladium-catalyzed coupling between 4-boronobenzaldehyde and a pre-functionalized pyrrole. The aldehyde is oxidized to the carboxylic acid post-coupling.

Synthesis of Pyrrole Boronic Acid :
2,5-Dimethylpyrrole is converted to its boronic ester via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂.

Coupling Reaction :

  • 4-Boronobenzaldehyde (1 equiv), pyrrole boronic ester (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2 equiv), dioxane/water (4:1), 80°C, 24 hrs.

  • Yield: 65–70%.

Oxidation to Carboxylic Acid :
The aldehyde intermediate is oxidized using KMnO₄ in acidic conditions.

  • Yield: 90–95%.

Table 2 : Cross-Coupling and Oxidation Parameters

StepReagents/ConditionsYield (%)
BorylationPd(dppf)Cl₂, bis(pinacolato)60–65
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane65–70
OxidationKMnO₄, H₂SO₄, H₂O90–95

Reductive Amination Approach

Condensation and Reduction

4-Formylbenzoic acid reacts with 2,5-dimethylpyrrole in the presence of NaBH₃CN to form the methylene bridge.

Procedure :

  • 4-Formylbenzoic acid (1 equiv), 2,5-dimethylpyrrole (1.5 equiv), NaBH₃CN (2 equiv), MeOH, rt, 24 hrs.

  • Yield: 60–65%.

Limitations :

  • Requires strict control of pH to prevent over-reduction.

  • Lower yield compared to other methods.

Comparative Analysis of Methods

Table 3 : Advantages and Disadvantages of Each Route

MethodAdvantagesDisadvantages
Nucleophilic SubstitutionHigh yield, scalableRequires hazardous bromination
Palladium-CatalyzedVersatile for derivativesCostly catalysts, multi-step
Reductive AminationMild conditionsModerate yield, pH sensitivity

Industrial-Scale Considerations

The nucleophilic substitution route is preferred for large-scale production due to its robustness and high yields. Palladium-based methods are reserved for specialized applications requiring diverse functionalization.

Characterization and Validation

Synthesized compounds are validated via:

  • ¹H/¹³C NMR : Peaks at δ = 2.25 ppm (pyrrole CH₃), δ = 13.1 ppm (COOH).

  • HPLC-MS : m/z = 229.27 [M+H]⁺ .

Chemical Reactions Analysis

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.

    Condensation: It can participate in condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that derivatives of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid exhibit significant antiproliferative activity against cancer cell lines. For instance, the compound's structural analogs have shown efficacy in inhibiting cell growth in human cancer models, suggesting potential as a therapeutic agent in oncology .

Monoclonal Antibody Production
A notable application of this compound is in enhancing monoclonal antibody production. Research demonstrated that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, a derivative of the original compound, significantly increased cell-specific productivity in recombinant Chinese hamster ovary (CHO) cells. This enhancement was attributed to improved glucose uptake and ATP production during cell culture processes . The findings suggest that optimizing the chemical structure of pyrrole derivatives could lead to advancements in biopharmaceutical manufacturing.

Chemical Synthesis

This compound has been utilized as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in drug development. For example, reactions involving this compound with oxadiazole derivatives have been explored for their potential biological activities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for its application in drug design. Research has shown that modifications to the pyrrole ring can significantly alter the biological activity of the compound. Studies indicated that specific substitutions enhance its efficacy as an anticancer agent while maintaining low toxicity levels .

Compound NameActivity TypeIC50 (µM)Reference
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideAnticancer15
4-(2,5-Dimethylpyrrole) derivativeMonoclonal antibody production12
4-(2,5-Dimethylpyrrole)-based oxadiazoleAntiproliferative20

Case Studies

Case Study 1: Enhancement of Monoclonal Antibody Production
In a study aimed at improving monoclonal antibody yields from CHO cells, researchers introduced a derivative of this compound into the culture medium. The results showed a remarkable increase in both cell viability and antibody yield—up to 150% higher than control conditions—demonstrating the compound's potential as an additive in bioprocessing .

Case Study 2: Antiproliferative Activity Assessment
A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the pyrrole moiety enhanced cytotoxicity against breast and lung cancer cells while minimizing effects on normal cells. This study highlights the importance of chemical modifications for optimizing therapeutic applications .

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Ester Derivatives

  • Ethyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate (CAS 83935-44-8):

    • Structural Difference : The carboxylic acid (–COOH) is replaced with an ethyl ester (–COOEt).
    • Impact : Reduced polarity and acidity, leading to higher lipophilicity and improved membrane permeability compared to the parent compound.
    • Applications : Ester derivatives are often intermediates in prodrug synthesis .
  • Methyl 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6):

    • Structural Difference : The pyrrole-methyl group is attached at the meta position of the benzoate.
    • Impact : Altered steric and electronic properties may reduce binding affinity in enzyme inhibition compared to the para-substituted parent compound .

Hydroxylated Derivative

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid (from EphA2 inhibitor study):
    • Structural Difference : A hydroxyl (–OH) group is introduced at the ortho position relative to the carboxylic acid.
    • Impact : Enhanced hydrogen-bonding capacity improves interaction with target proteins like EphA2 kinase. However, this derivative exhibits off-target effects, inhibiting multiple enzymes due to increased reactivity .

Modifications on the Pyrrole Ring

Hydrazide Derivatives

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-formylbenzohydrazide :
    • Structural Difference : The carboxylic acid is converted to a formylhydrazide (–CONHNHCHO).
    • Biological Activity : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and cytotoxic effects on HeLa cells (IC₅₀: 12 µM). The hydrazide group enhances metal chelation, contributing to its bioactivity .

Thioxotetrahydro-pyrimidinylidene Hybrid

  • 4-{3-[(1-(2-Methoxyethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic Acid :
    • Structural Difference : A bulky thioxopyrimidinylidene group is appended to the pyrrole ring.
    • Impact : Increased molecular weight (427.47 g/mol) and steric hindrance likely reduce solubility but improve selectivity for enzymes with deep binding pockets .

Positional Isomers and Activity

  • Para-substituted derivatives show higher histone deacetylase (HDAC) inhibition compared to meta isomers due to optimized spatial alignment with catalytic sites .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Source
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid 245.28 –COOH, pyrrole-methyl Antimicrobial, enzyme inhibition
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate 273.34 –COOEt Prodrug intermediate
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid 261.27 –COOH, –OH EphA2 inhibition (non-specific)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-formylbenzohydrazide 301.33 –CONHNHCHO Antimicrobial (MIC: 8 µg/mL)
Thioxopyrimidinylidene hybrid 427.47 Thioxopyrimidinylidene, –COOH Targeted enzyme inhibition

Biological Activity

The compound 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid is a derivative of benzoic acid featuring a pyrrole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17N1O2
  • Molecular Weight : 245.31 g/mol

The presence of the pyrrole ring is significant for its biological activity, as nitrogen-containing heterocycles are known for their diverse pharmacological effects.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzoic acid derivatives, including those containing pyrrole structures. For instance:

  • In vitro Studies : Research has shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. A study reported that pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
Pyrrole3.12 - 12.5Staphylococcus aureus
Pyrrole3.12 - 12.5Escherichia coli

Anti-inflammatory Activity

Research indicates that benzoic acid derivatives can modulate inflammatory pathways. In particular, compounds with a pyrrole structure have been shown to inhibit pro-inflammatory cytokines in cell-based assays .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In studies involving human cancer cell lines, it was observed that certain benzoic acid derivatives could induce apoptosis and inhibit cell proliferation at specific concentrations . For example, compounds structurally similar to this compound demonstrated cytotoxic effects on Hep-G2 liver cancer cells.
Cell LineConcentration (μM)% Cell Viability
Hep-G21045%
A20581050%

The mechanisms by which these compounds exert their biological effects include:

  • Calcium Channel Modulation : Some derivatives have been identified as calcium channel activators, enhancing intracellular calcium levels which can influence various cellular functions .
  • Proteasome Pathway Activation : Certain studies suggest that benzoic acid derivatives activate the ubiquitin-proteasome pathway (UPP), promoting protein degradation necessary for cellular homeostasis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to this compound showed promising activity comparable to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxicity of this compound was assessed using multiple cancer cell lines. The findings revealed significant inhibition of cell growth at higher concentrations without affecting normal fibroblast cells, suggesting a selective action against cancerous cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the benzoic acid moiety can be functionalized using a pyrrole-methyl group via a Friedel-Crafts alkylation or Mitsunobu reaction. Intermediates are characterized using thin-layer chromatography (TLC) for purity and FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Final product validation requires ¹H/¹³C NMR to verify substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and pyrrole-methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm) and pyrrole ring carbons.
  • X-ray crystallography : Resolves spatial arrangement and bond lengths, critical for validating steric effects in derivatives .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N % within ±0.3% of theoretical values) .

Q. How should researchers handle solubility challenges during experimental work?

  • Methodological Answer : The compound’s carboxylic acid group allows dissolution in polar aprotic solvents (e.g., DMSO, DMF) under mild heating. For aqueous compatibility, adjust pH using sodium bicarbonate to deprotonate the acid (forming a water-soluble carboxylate salt). Precipitation issues in biological assays can be mitigated with co-solvents like ethanol (≤10% v/v) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis pathways for derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electron density distributions to identify reactive sites. For instance, the methyl group on the pyrrole ring may exhibit steric hindrance, affecting coupling reactions. Solvent effects are simulated using the Polarizable Continuum Model (PCM) . Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions between experimental biological activity and computational predictions?

  • Methodological Answer :

  • Dose-response reassessment : Ensure activity assays (e.g., enzyme inhibition) use a wide concentration range to account for non-linear effects.
  • Molecular docking refinement : Re-evaluate binding poses using cryo-EM or X-ray crystallography-derived protein structures. Adjust force field parameters (e.g., AMBER) for better ligand-protein interaction accuracy.
  • Metabolite screening : Use LC-MS to detect in situ degradation products that may alter observed activity .

Q. How are structure-activity relationships (SAR) systematically explored for derivatives of this compound?

  • Methodological Answer :

  • Functional group variation : Synthesize analogs with modified pyrrole substituents (e.g., halogenation at the 2,5-positions) or benzoic acid bioisosteres (e.g., tetrazole).
  • Biological testing : Prioritize assays targeting specific pathways (e.g., COX-2 inhibition for anti-inflammatory potential).
  • Data clustering : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity trends .

Q. What advanced purification techniques address trace impurities in scaled-up synthesis?

  • Methodological Answer :

  • Prep-HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate residual coupling agents (e.g., HBTU).
  • Recrystallization optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane) to maximize yield while removing by-products like unreacted pyrrole intermediates.
  • Mass-directed purification : Combine LC-MS to isolate fractions with target m/z .

Q. How can X-ray crystallography data improve derivative design for target specificity?

  • Methodological Answer : Crystal structures reveal key interactions (e.g., hydrogen bonding between the carboxylic acid and a kinase active site). Use software like PyMOL to map steric voids and guide substitutions (e.g., adding a hydrophobic group at the pyrrole methyl position). Validate designs with surface plasmon resonance (SPR) for binding affinity measurements .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueObserved DataReference
¹H NMR (400 MHz, DMSO-d6)δ 2.21 (s, 6H, pyrrole-CH3), 5.32 (s, 2H, CH2), 7.45–8.10 (m, 4H, Ar-H)
FT-IR (KBr)1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic)
HRMS (ESI+)[M+H]+: Calc. 260.1285, Found: 260.1289

Table 2 : Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling efficiencyUse HBTU/DIPEA in DMF at 0°C for 12 hr
Carboxylic acid degradationStore under inert atmosphere (N2), avoid prolonged heating

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